L-Valyl-L-alanylglycyl-L-threonine
Description
L-Valyl-L-alanylglycyl-L-threonine is a tetrapeptide composed of valine (Val), alanine (Ala), glycine (Gly), and threonine (Thr) residues. Threonine-containing peptides are critical in biological processes, such as enzyme catalysis (e.g., threonine aldolases) and protein synthesis . The stereochemistry of threonine (L-configuration) is essential for its biological activity, as seen in studies on absolute stereochemical assignments of similar compounds .
Properties
CAS No. |
798540-89-3 |
|---|---|
Molecular Formula |
C14H26N4O6 |
Molecular Weight |
346.38 g/mol |
IUPAC Name |
(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]acetyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C14H26N4O6/c1-6(2)10(15)13(22)17-7(3)12(21)16-5-9(20)18-11(8(4)19)14(23)24/h6-8,10-11,19H,5,15H2,1-4H3,(H,16,21)(H,17,22)(H,18,20)(H,23,24)/t7-,8+,10-,11-/m0/s1 |
InChI Key |
RHMOBOQOIJHYHU-OEIWMXHLSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](C(C)C)N)O |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NCC(=O)NC(C(C)O)C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Valyl-L-alanylglycyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow further coupling.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
L-Valyl-L-alanylglycyl-L-threonine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like threonine.
Reduction: Reduction reactions can affect disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs of the peptide.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or performic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling reagents like HATU or DIC.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of threonine can lead to the formation of hydroxythreonine.
Scientific Research Applications
L-Valyl-L-alanylglycyl-L-threonine has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling.
Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle.
Industry: Utilized in the development of biomaterials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of L-Valyl-L-alanylglycyl-L-threonine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction and metabolism.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Comparisons
The table below compares L-Valyl-L-alanylglycyl-L-threonine with analogous peptides, highlighting key residues, molecular properties, and functional groups:
*Calculated based on peptide bond formation (three H₂O molecules removed during linkage).
Key Observations:
- Functional Groups : The presence of thiol (Cys in ), acetyl (), or basic residues (Lys in ) modifies solubility, stability, and interaction with enzymes like threonine aldolases .
- Stereochemical Specificity: Engineered enzymes, such as L-serine hydroxymethyltransferase, are used to synthesize α,α-dialkyl-α-amino acids with precise configurations, emphasizing the importance of L-threonine stereochemistry in peptides .
- Enzymatic Interactions: Threonine aldolases catalyze retro-aldol cleavage of β-hydroxy-α-amino acids, which may influence the metabolic stability of threonine-containing peptides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
